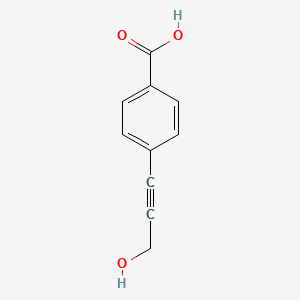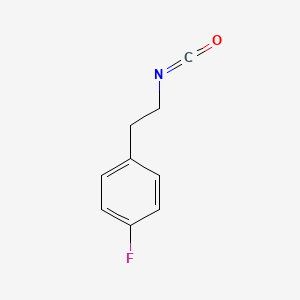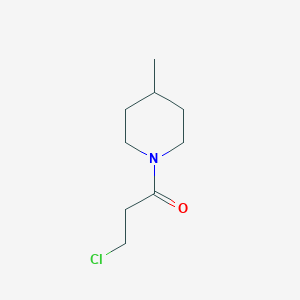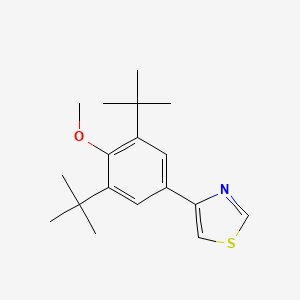
Fluprostenol
概要
説明
Fluprostenol is a small molecule that belongs to the class of organic compounds known as prostaglandins and related compounds . These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .
Synthesis Analysis
This compound can be synthesized from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 .
Molecular Structure Analysis
This compound has a molecular formula of C23H29F3O6 . Its average mass is 458.468 Da and its monoisotopic mass is 458.191620 Da .
Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions, including a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol 10 .
科学的研究の応用
1. Veterinary Applications in Mares
Fluprostenol is used in veterinary medicine, particularly for the treatment of infertility in mares. Clinical trials have shown that this compound is an effective luteolytic agent, triggering estrus in about 80% of treated thoroughbred mares. Its applications include managing various forms of infertility associated with abnormal persistence of luteal function (Cooper, 1976). Additionally, it has been employed to induce labor in late pregnancy in mares, with varying degrees of effectiveness depending on the gestational age (Ousey et al., 1984).
2. Pharmacological Studies
This compound has been studied for its pharmacokinetics and metabolism. Investigations include developing assays for rapid and sensitive analysis of this compound in animal plasma, which is crucial for understanding its pharmacological profile (Eichhold et al., 2000).
3. Mechanism of Action in Human Cells
Research has delved into the mechanism of action of this compound in human myometrial cells. Studies have shown that this compound activates phospholipase C and causes calcium mobilization, suggesting a complex interaction with cellular signaling pathways (Carrasco et al., 1996).
4. Ophthalmological Research
In ophthalmology, this compound has been studied for its potential in reducing intraocular pressure, a key factor in the management of glaucoma. Its efficacy in this domain is attributed to interactions with endothelin-induced contractility of the trabecular meshwork (Thieme et al., 2006).
5. Cosmetic Applications
This compound is also investigated for cosmetic applications, particularly for eyelash growth. Studies have shown its potential in stimulating the growth, thickening, and darkening of eyelashes (Caruso & Pacente, 2018).
作用機序
Target of Action
Fluprostenol is a potent and highly selective agonist for the prostaglandin F2-alpha (FP) receptor . The FP receptor is a class A G protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
This compound interacts with its target, the FP receptor, by binding to it competitively. This interaction triggers a series of intracellular events, leading to various physiological responses .
Biochemical Pathways
This compound belongs to the class of organic compounds known as prostaglandins and related compounds . These compounds are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an FP receptor agonist. It has been shown to have effects in ocular applications, where it reduces intraocular pressure (IOP) in patients with glaucoma probably by enhancing uveoscleral flow .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Fluprostenol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the prostaglandin F (FP) receptor, a G-protein-coupled receptor, which mediates its biological effects. The interaction between this compound and the FP receptor leads to the activation of intracellular signaling pathways, including the phosphoinositide pathway, resulting in increased intracellular calcium levels and subsequent physiological responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In reproductive tissues, it induces luteolysis by promoting the regression of the corpus luteum. This process involves the activation of FP receptors on luteal cells, leading to increased intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a cascade of intracellular events. Upon binding, this compound activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions from intracellular stores, while DAG activates PKC. These events result in various cellular responses, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in vitro and in vivo has been associated with sustained luteolytic effects and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces luteolysis and synchronizes estrus without significant adverse effects. Higher doses can lead to toxic effects, including uterine contractions, gastrointestinal disturbances, and respiratory distress. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired luteolytic response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to prostaglandin metabolism. It is metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase. These enzymes catalyze the conversion of this compound into inactive metabolites, which are subsequently excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular receptors or be transported to specific organelles. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and receptor expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can impact its interactions with biomolecules and subsequent cellular responses .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluprostenol involves the conversion of prostaglandin F2α to Fluprostenol through a series of chemical reactions.", "Starting Materials": [ "Prostaglandin F2α", "Triethylamine", "Fluorine gas", "Methanol", "Sodium hydride", "Benzyl bromide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Prostaglandin F2α is reacted with triethylamine and fluorine gas in methanol to form 15-fluoro-prostaglandin F2α.", "15-fluoro-prostaglandin F2α is then reacted with sodium hydride and benzyl bromide in DMF to form 15-fluoro-9α-benzyl-prostaglandin F2α.", "The resulting compound is then treated with hydrochloric acid to remove the benzyl protecting group, yielding 15-fluoro-9α-hydroxy-prostaglandin F2α.", "Finally, the compound is reacted with sodium bicarbonate and sodium chloride in water to form Fluprostenol." ] } | |
CAS番号 |
40666-16-8 |
分子式 |
C23H29F3O6 |
分子量 |
458.5 g/mol |
IUPAC名 |
(Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |
InChIキー |
WWSWYXNVCBLWNZ-CHPNCWRZSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
正規SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
| 54276-17-4 40666-16-8 |
|
関連するCAS |
55028-71-2 (mono-hydrochloride salt) |
同義語 |
fluprostenol fluprostenol monosodium salt fluprostenol, ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isomer fluprostenol, ((1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-(+-))-isomer ICI 81,008 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


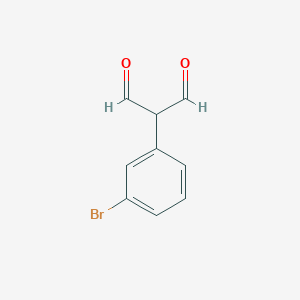
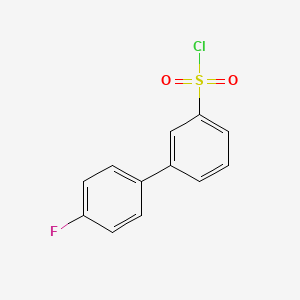
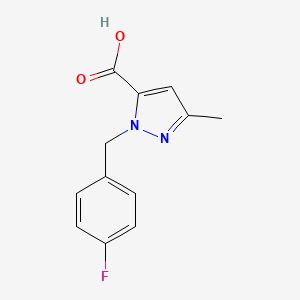
![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

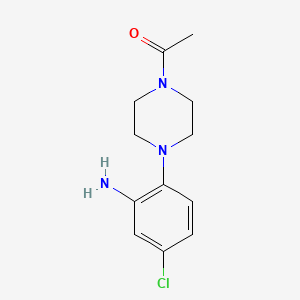
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
